molecular formula C15H17N5O2 B14924281 N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924281
M. Wt: 299.33 g/mol
InChI Key: SMFXZNZISKNWNH-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, an isoxazole ring, and a pyridine ring. These rings are known for their significant roles in various biological and chemical processes, making this compound of great interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions that include the formation of the pyrazole and isoxazole rings followed by their coupling with the pyridine ring. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of interactions and applications that are not possible with simpler compounds .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

N-(1-ethyl-3-methylpyrazol-4-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H17N5O2/c1-5-20-7-12(9(3)18-20)17-14(21)11-6-8(2)16-15-13(11)10(4)19-22-15/h6-7H,5H2,1-4H3,(H,17,21)

InChI Key

SMFXZNZISKNWNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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